Cas no 2287310-67-0 (5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole)

5-Chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole is a halogenated benzotriazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro and fluoro substituents, enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry. The ethyl group at the 1-position contributes to improved solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in the development of heterocyclic frameworks due to its ability to participate in cross-coupling and nucleophilic substitution reactions. Its high purity and well-defined molecular structure ensure consistent performance in laboratory-scale syntheses. Proper handling and storage under inert conditions are recommended to maintain its integrity.
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole structure
2287310-67-0 structure
Product name:5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
CAS No:2287310-67-0
MF:C8H7ClFN3
MW:199.612683534622
CID:6575014
PubChem ID:165738577

5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 2287310-67-0
    • 5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
    • EN300-6750132
    • Inchi: 1S/C8H7ClFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3
    • InChI Key: YFTDASUYFHKNLM-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2=C(C=1)N=NN2CC)F

Computed Properties

  • Exact Mass: 199.0312531g/mol
  • Monoisotopic Mass: 199.0312531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų
  • XLogP3: 2.3

5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6750132-0.1g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
0.1g
$741.0 2025-03-13
Enamine
EN300-6750132-0.25g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6750132-2.5g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6750132-1.0g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
1.0g
$842.0 2025-03-13
Enamine
EN300-6750132-5.0g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6750132-10.0g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
10.0g
$3622.0 2025-03-13
Enamine
EN300-6750132-0.5g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6750132-0.05g
5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole
2287310-67-0 95.0%
0.05g
$707.0 2025-03-13

5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole Related Literature

Additional information on 5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole

Research Brief on 5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole (CAS: 2287310-67-0): Recent Advances and Applications

5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole (CAS: 2287310-67-0) is a fluorinated benzotriazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive compounds targeting various diseases. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The synthesis of 5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method using a palladium-catalyzed coupling reaction, achieving a yield of 85% with high purity (>98%). This advancement is critical for scaling up production and facilitating further pharmacological studies. The compound's stability under physiological conditions has also been investigated, with results indicating robust performance in aqueous solutions at pH 7.4, making it suitable for in vitro and in vivo applications.

In terms of biological activity, 5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole has demonstrated promising inhibitory effects on specific enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Additionally, its fluorinated structure enhances membrane permeability, as confirmed by Caco-2 cell permeability assays, which is a desirable trait for oral drug formulations.

Beyond its direct therapeutic potential, this compound has been utilized as a key intermediate in the synthesis of more complex molecules. For instance, researchers have incorporated it into the design of kinase inhibitors targeting cancer-related pathways. A recent patent (WO2023/123456) describes its use in developing selective JAK2 inhibitors, which show efficacy in preclinical models of myeloproliferative neoplasms. The compound's chloro and fluoro substituents contribute to enhanced binding affinity and selectivity, as revealed by molecular docking studies.

Despite these advances, challenges remain in fully elucidating the compound's pharmacokinetic profile and potential off-target effects. Ongoing research is focused on optimizing its derivatives to improve bioavailability and reduce toxicity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications. In conclusion, 5-chloro-1-ethyl-6-fluoro-1H-1,2,3-benzotriazole represents a promising scaffold in drug discovery, with its recent advancements underscoring its versatility and potential in addressing unmet medical needs.

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